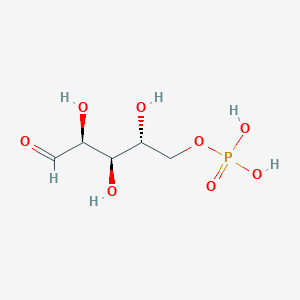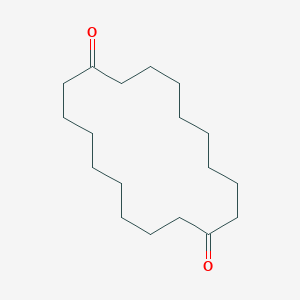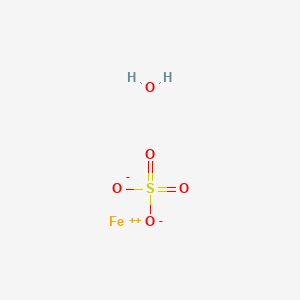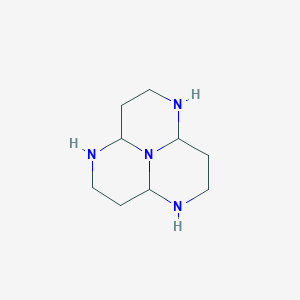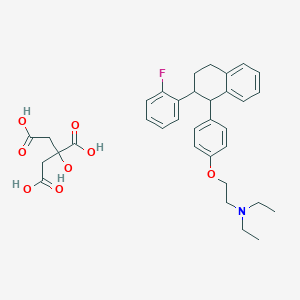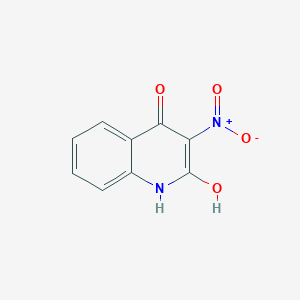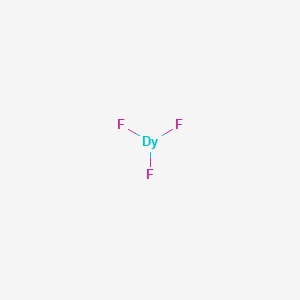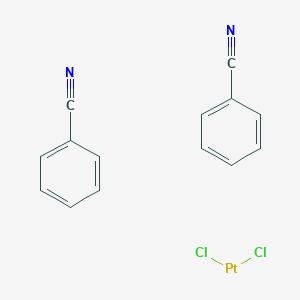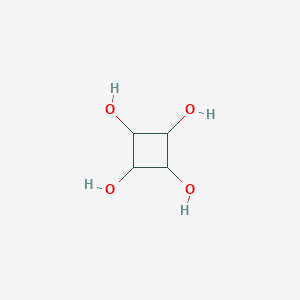![molecular formula C7H10Cl2 B078286 (1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane CAS No. 14627-75-9](/img/structure/B78286.png)
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane, also known as (+)-trans-ACBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of (+)-trans-ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain, which plays a crucial role in regulating neuronal activity. Specifically, (+)-trans-ACBD has been shown to enhance the activity of GABA receptors, which can lead to increased inhibition of neuronal activity and a reduction in seizure activity.
生化学的および生理学的効果
In addition to its effects on the GABAergic system, (+)-trans-ACBD has been shown to have other biochemical and physiological effects. It has been shown to modulate the release of glutamate, another neurotransmitter involved in neuronal activity, and to have antioxidant properties. Additionally, (+)-trans-ACBD has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using (+)-trans-ACBD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (+)-trans-ACBD is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (+)-trans-ACBD is its high cost compared to other compounds that may have similar effects. Additionally, (+)-trans-ACBD may have limited solubility in certain solvents, which can make it difficult to work with in some experimental setups.
将来の方向性
There are several potential future directions for research involving (+)-trans-ACBD. One area of interest is its potential use in the treatment of neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, (+)-trans-ACBD may have applications in the field of organic synthesis, particularly as a chiral auxiliary. Further research is also needed to fully understand the mechanism of action of (+)-trans-ACBD and its effects on neuronal activity and mitochondrial function. Finally, there may be potential applications for (+)-trans-ACBD in other fields, such as materials science or catalysis.
合成法
(+)-trans-ACBD can be synthesized through a multi-step process involving the reaction of cyclohexene with chlorine gas to form 1,2-dichlorocyclohexane, followed by a Diels-Alder reaction with maleic anhydride to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride. The anhydride can then be converted to (+)-trans-ACBD through a series of steps involving reduction, hydrolysis, and decarboxylation.
科学的研究の応用
(+)-trans-ACBD has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to have anticonvulsant and neuroprotective properties, as well as the ability to increase dopamine release in the brain. Additionally, (+)-trans-ACBD has been investigated for its potential use as a chiral auxiliary in organic synthesis reactions.
特性
CAS番号 |
14627-75-9 |
|---|---|
製品名 |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC名 |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2/t4-,5+,6+,7- |
InChIキー |
FRNCOQMOHQNWML-RNGGSSJXSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2Cl)Cl |
SMILES |
C1CC2CC1C(C2Cl)Cl |
正規SMILES |
C1CC2CC1C(C2Cl)Cl |
同義語 |
Bicyclo[2.2.1]heptane, 2,3-dichloro-, (1R,2S,3R,4S)-rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



